1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine
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Overview
Description
1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . In biology, it has been employed in the fluorometric determination of airborne diisocyanates . In medicine, derivatives of this compound have shown potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Additionally, it has applications in the pharmaceutical industry as a component in drugs for various disease states .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. Some derivatives of this compound act as potent and selective α2-adrenoceptor antagonists . This interaction leads to various pharmacological effects, including sympatholytic activity . The compound’s structure allows it to bind with high affinity to multiple receptors, which is crucial for its biological activities .
Comparison with Similar Compounds
1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can be compared with other similar compounds such as 1-(2-pyridinyl)piperazine, azaperone, atevirdine, delavirdine, and mirtazapine . These compounds share structural similarities and exhibit various biological activities. this compound is unique due to its specific molecular structure and the range of applications it offers in different scientific fields .
Properties
Molecular Formula |
C17H18ClN5 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H18ClN5/c1-21-16-14(6-4-8-19-16)20-17(21)23-11-9-22(10-12-23)15-7-3-2-5-13(15)18/h2-8H,9-12H2,1H3 |
InChI Key |
ZSLBDOULGGTOGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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